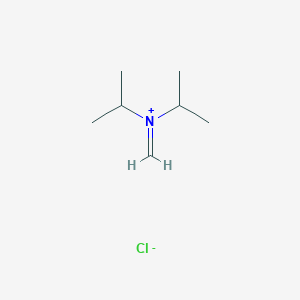
N,N-Di(propan-2-yl)methaniminium chloride
Numéro de catalogue B8628727
Poids moléculaire: 149.66 g/mol
Clé InChI: CKVPWVZWGWGFHM-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US09388167B2
Procedure details


To a solution of N-isopropyl-N-methylenepropan-2-aminium chloride (13.3 g, 88.7 mmol) in acetonitrile (55 mL) was added 4-chloro-5-fluoro-6-methylpyrimidine (10.0 g, 68.2 mmol). The reaction flask was flushed with argon and the mixture was heated at reflux for 24 hours with stirring, then cooled to room temperature. Water (130 mL) was added and the mixture was extracted with dichloromethane (140 mL). The organic phase was washed with 10% aqueous KHSO4 (400 mL) and dried over Na2SO4. The solution was filtered and evaporated in vacuo at 300 millibar pressure and 35° C. tert-Butylcatechol (30 mg, 0.2 wt %, based on the mass of the crude material) was added. Residual solvent was removed under vacuum at 50° C. and the crude product was then distilled at 5 millibar pressure and 50° C. (oil bath). tert-Butylcatechol (0.1 wt %) was added to the distilled 4-chloro-5-fluoro-6-vinyl pyrimidine (7.9 g, 73%) which was obtained as a slightly yellow oil.
Quantity
13.3 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Cl-].[CH:2]([N+](=C)C(C)C)(C)C.[Cl:10][C:11]1[C:16]([F:17])=[C:15]([CH3:18])[N:14]=[CH:13][N:12]=1>C(#N)C>[Cl:10][C:11]1[C:16]([F:17])=[C:15]([CH:18]=[CH2:2])[N:14]=[CH:13][N:12]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].C(C)(C)[N+](C(C)C)=C
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=NC(=C1F)C
|
|
Name
|
|
|
Quantity
|
55 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction flask was flushed with argon
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 24 hours
|
|
Duration
|
24 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (130 mL) was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with dichloromethane (140 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with 10% aqueous KHSO4 (400 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo at 300 millibar pressure and 35° C. tert-Butylcatechol (30 mg, 0.2 wt %
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Residual solvent was removed under vacuum at 50° C.
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the crude product was then distilled at 5 millibar pressure and 50° C. (oil bath)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
tert-Butylcatechol (0.1 wt %) was added to the distilled 4-chloro-5-fluoro-6-vinyl pyrimidine (7.9 g, 73%) which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained as a slightly yellow oil
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=NC=NC(=C1F)C=C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
